2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one; hydrochloride is a complex organic compound characterized by a unique bicyclic structure that incorporates both pyridine and pyrrolidine moieties. The compound has the molecular formula C₁₂H₁₂ClN₃O and features a tetrahydropyrrolo framework fused with a pyridine ring. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.
The chemical reactivity of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one is influenced by its nitrogen-containing rings. Typical reactions include:
Research indicates that 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one exhibits significant biological activities. It has been studied for its potential as an inhibitor of various kinases, particularly Cdc7 kinase, which plays a crucial role in cell cycle regulation. Compounds in this class have shown promising results in inhibiting cancer cell proliferation and may have therapeutic implications in oncology .
The synthesis of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one typically involves multi-step synthetic pathways. Common methods include:
The primary applications of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one; hydrochloride are found in:
Interaction studies involving 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Research has demonstrated interactions with specific kinases and other proteins involved in cell cycle regulation and signal transduction pathways .
Several compounds share structural similarities with 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Aminoisoquinoline | Structure | Contains an isoquinoline core; potential neuroprotective effects. |
1H-Pyrrolo[3,2-c]quinolin-4(5H)-one | - | Exhibits similar biological activity but differs in nitrogen placement within the ring structure. |
Pyrrolopyridinones | - | Broad range of biological activities; often used as kinase inhibitors but vary in efficacy depending on substitutions. |
What sets 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one apart is its specific arrangement of nitrogen atoms and the fused bicyclic structure that enhances its biological activity compared to other compounds in the same class. This unique configuration may contribute to its selectivity and potency against specific biological targets.
The solubility characteristics of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one and its hydrochloride salt demonstrate the typical behavior of heterocyclic pharmaceutical compounds [1] [2]. The compound possesses amphiphilic properties due to its pyrrolopyridinone scaffold, which contains both hydrophilic nitrogen atoms and hydrophobic aromatic regions.
Water Solubility Enhancement through Salt Formation
The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form [1]. This enhancement occurs through protonation of the pyridine nitrogen atom, creating a charged species that facilitates hydrogen bonding interactions with water molecules. The molecular weight increases from 213.23 g/mol for the free base to 249.69 g/mol for the hydrochloride salt [1] [3].
Polar Solvent Interactions
The compound exhibits good solubility in polar solvents due to the presence of multiple hydrogen bonding sites [2]. The pyridine nitrogen atoms (positions 4-pyridyl and pyrrolopyridine nitrogen) serve as hydrogen bond acceptors, while the lactam N-H group can function as a hydrogen bond donor. These interactions facilitate dissolution in polar protic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Non-Polar Solvent Limitations
Limited solubility is expected in non-polar solvents due to the polar functional groups present in the molecule [2]. The heterocyclic nature and the presence of the lactam carbonyl group restrict dissolution in hydrophobic media such as hexane or cyclohexane. However, moderate solubility may be observed in intermediate polarity solvents like chloroform or dichloromethane.
Thermal stability analysis of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one reveals characteristics typical of heterocyclic compounds with fused ring systems [4]. The pyrrolopyridinone core structure provides inherent thermal stability due to the aromatic character and intramolecular hydrogen bonding networks.
Thermal Decomposition Behavior
Heterocyclic compounds of this class typically exhibit decomposition temperatures above 200°C [4]. The tetrahydropyrrolo[3,2-c]pyridine scaffold contributes to thermal stability through conjugation between the pyrrole and pyridine rings. The presence of the 4-pyridyl substituent may influence the thermal behavior through intermolecular interactions.
Differential Scanning Calorimetry Characteristics
While specific DSC data for this compound has not been extensively reported, similar pyrrolopyridinone derivatives show characteristic endothermic transitions corresponding to melting events [4]. The melting behavior may be influenced by crystal polymorphism, as different crystalline forms can exhibit distinct thermal signatures. The hydrochloride salt typically demonstrates different thermal behavior compared to the free base, often showing higher melting points due to stronger intermolecular interactions.
The pH-dependent stability of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one follows patterns typical for heterocyclic lactam compounds [5]. The compound contains both basic nitrogen atoms and an amide functional group, making it susceptible to pH-dependent chemical transformations.
Acidic Conditions
Under acidic conditions, the compound is expected to be relatively stable due to protonation of the pyridine nitrogen atoms [5]. The protonated species becomes less nucleophilic, reducing the likelihood of nucleophilic attack on the lactam carbonyl group. The pKa values for similar pyrrolopyridinone compounds typically range from 2-4 for the pyridine nitrogen atoms.
Neutral pH Stability
At physiological pH (7.4), the compound demonstrates good stability with minimal degradation [5]. The neutral species predominates under these conditions, with the lactam group remaining intact. This stability profile is advantageous for pharmaceutical applications where physiological stability is required.
Basic Conditions
Under basic conditions, the compound may undergo degradation through nucleophilic attack on the lactam carbonyl carbon [5]. Hydroxide ions can attack the electrophilic carbonyl center, potentially leading to ring opening and subsequent degradation. The rate of degradation typically increases with increasing pH above 8.
Crystal polymorphism investigation of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one has not been extensively documented in the literature, representing a significant research gap [6] [7]. However, based on structural analogies with related heterocyclic compounds, multiple polymorphic forms are expected.
Predicted Crystallographic Properties
Similar pyrrolopyridinone compounds typically crystallize in monoclinic or orthorhombic crystal systems [6] [8]. Common space groups include P21/c and P212121, which accommodate the molecular symmetry of heterocyclic compounds. The planar nature of the molecule facilitates π-π stacking interactions between adjacent molecules, leading to layered crystal structures.
Hydrogen Bonding Networks
The crystal packing is expected to be stabilized by N-H···O hydrogen bonding interactions involving the lactam group [8] [9]. The lactam carbonyl oxygen serves as an excellent hydrogen bond acceptor, while the N-H group can participate as a donor. Additional weak C-H···N interactions may contribute to crystal stability through the pyridine nitrogen atoms.
Polymorphic Screening Requirements
Systematic polymorphic screening would require crystallization from various solvents under different conditions [10]. Temperature-controlled crystallization, vapor diffusion methods, and polymer-induced heteronucleation techniques could reveal additional solid-state forms. Each polymorph would require characterization by powder X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy.
Computational studies of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one using density functional theory (DFT) methods provide insights into the electronic structure and molecular properties [11] [12] [13].
Frontier Molecular Orbitals
DFT calculations predict that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrrole ring portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is distributed over the pyridine ring and lactam carbonyl group [12]. This electronic distribution suggests potential for intramolecular charge transfer transitions. The estimated HOMO energy ranges from -5.0 to -6.0 eV, while the LUMO energy is predicted between -1.5 to -2.5 eV.
Electronic Band Gap
The calculated HOMO-LUMO energy gap is estimated to be 3.0-4.5 eV, indicating moderate electronic excitation energy [12]. This band gap value suggests potential photophysical applications and explains the compound's role as a kinase inhibitor, where electronic properties influence binding affinity.
Molecular Electrostatic Potential
Computational mapping of the molecular electrostatic potential reveals negative regions concentrated around the nitrogen atoms and carbonyl oxygen, while positive regions are associated with the aromatic carbon atoms and N-H hydrogen [14]. This charge distribution pattern facilitates intermolecular interactions and influences binding to biological targets.
Polarizability and Dipole Moment
The extended conjugated system contributes to high molecular polarizability, enhancing van der Waals interactions [12]. The calculated dipole moment is estimated between 2-6 Debye, reflecting the asymmetric charge distribution within the molecule. These properties influence crystal packing behavior and solubility characteristics.